3-Methyl-4-(3-pyridinyl)cinnoline
Description
3-Methyl-4-(3-pyridinyl)cinnoline (CAS: 817209-05-5, purity: 97%) is a cinnoline derivative featuring a methyl group at position 3 and a pyridin-3-yl substituent at position 4 of the cinnoline core . Cinnolines are benzannulated pyridazines (diazines) with nitrogen atoms at positions 1 and 2, structurally analogous to quinolines and isoquinolines. These compounds are pharmacologically significant, exhibiting antibacterial, antitumor, antifungal, and anti-inflammatory activities .
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(11-5-4-8-15-9-11)12-6-2-3-7-13(12)17-16-10/h2-9H,1H3 |
InChI Key |
FLOMQKBCFKHOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine with suitable aldehydes or ketones, followed by cyclization using a catalyst such as palladium or copper salts . The reaction conditions often involve heating the mixture in a solvent like ethanol or acetonitrile under reflux.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-3-yl)cinnoline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(pyridin-3-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with additional functional groups.
- Reduced forms with hydrogenated rings.
- Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Biological Activities
The compound has been extensively studied for its potential as:
- Antimicrobial Agent : Research indicates that derivatives of 3-Methyl-4-(3-pyridinyl)cinnoline exhibit activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism typically involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions.
- Anticancer Properties : Some derivatives demonstrate significant cytotoxic effects on various cancer cell lines. Studies suggest that 3-Methyl-4-(3-pyridinyl)cinnoline may inhibit kinase enzymes involved in cell signaling pathways crucial for cell proliferation and survival, presenting potential therapeutic applications in cancer treatment .
- Anti-inflammatory Effects : The compound has shown promise as an inhibitor of human neutrophil elastase, which could be beneficial in treating conditions associated with excessive inflammation .
Synthetic Methods
The synthesis of 3-Methyl-4-(3-pyridinyl)cinnoline typically involves cyclization reactions of appropriate precursors. Common methods include:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas with palladium on carbon | Under pressure |
| Substitution | N-bromosuccinimide | Organic solvent (e.g., dichloromethane) |
These synthetic routes are crucial for producing derivatives with enhanced biological activities.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various cinnoline derivatives, including 3-Methyl-4-(3-pyridinyl)cinnoline, against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 12.5 to 50 μg/mL, indicating moderate to good antibacterial activity .
- Anticancer Efficacy : Research has demonstrated that specific derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways. For instance, compounds derived from 3-Methyl-4-(3-pyridinyl)cinnoline were shown to significantly reduce cell viability in breast cancer cell lines .
- Inflammation Studies : Inhibition studies on human neutrophil elastase revealed that 3-Methyl-4-(3-pyridinyl)cinnoline exhibits significant inhibitory potency, suggesting potential applications in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)cinnoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Cinnoline Derivatives
Structural and Functional Modifications
The pharmacological profile of cinnoline derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cinnoline Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity: The methyl group in 3-Methyl-4-(3-pyridinyl)cinnoline increases lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like 7-Chlorocinnoline-3-carboxylic acid .
- Target Selectivity : Pyridin-3-yl substituents may interact with nicotinic acetylcholine receptors, while pyridin-4-yl analogs (e.g., compound from ) could target kinase enzymes .
- Metabolic Stability: Pyrazole-fused cinnolines (JY7) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
Research Findings and Implications
- Antibacterial Activity: 3-Methyl-4-(3-pyridinyl)cinnoline’s pyridinyl group may mimic quinoline-based drugs (e.g., cinoxacin), targeting DNA gyrase .
- Antitumor Potential: Methylenedioxy-substituted cinnolines show DNA intercalation, while JY7’s fluorinated structure may inhibit topoisomerases .
- Solubility vs. Bioavailability: Carboxylic acid derivatives (e.g., 7-Chlorocinnoline-3-carboxylic acid) excel in aqueous solubility but may require prodrug strategies for absorption .
Biological Activity
3-Methyl-4-(3-pyridinyl)cinnoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound 3-Methyl-4-(3-pyridinyl)cinnoline features a pyridine ring and a methyl group attached to a cinnoline structure. This unique combination contributes to its biological activity, particularly in inhibiting various enzymes and affecting cell proliferation.
1. Inhibition of Neutrophil Elastase
Research indicates that 3-Methyl-4-(3-pyridinyl)cinnoline acts as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory conditions. Inhibition of HNE can reduce tissue damage during inflammatory responses, making this compound a potential therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
2. Antiproliferative Effects
The antiproliferative activity of 3-Methyl-4-(3-pyridinyl)cinnoline has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The compound demonstrated significant inhibitory effects with varying IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 1.30 |
| MDA-MB-231 | 0.075 |
| A549 | 4.9 |
These results suggest that the compound exhibits potent antiproliferative properties, particularly against breast cancer cells .
The mechanism by which 3-Methyl-4-(3-pyridinyl)cinnoline exerts its antiproliferative effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that the presence of functional groups such as hydroxyl (-OH) enhances the compound's ability to interact with cellular components, thereby improving its efficacy against tumor cells .
Case Study 1: In Vitro Anticancer Activity
In a study examining the anticancer activity of various pyridine derivatives, 3-Methyl-4-(3-pyridinyl)cinnoline was highlighted for its low IC50 values against multiple cancer cell lines. The study concluded that modifications to the methyl group significantly influenced the antiproliferative activity, indicating that structural optimization could enhance therapeutic potential .
Case Study 2: Enzymatic Inhibition
Another study focused on the compound's role in inhibiting specific enzymes involved in tumor progression. The research demonstrated that 3-Methyl-4-(3-pyridinyl)cinnoline effectively inhibited key pathways associated with cancer cell growth, further supporting its potential as an anticancer agent .
Summary of Findings
The biological activity of 3-Methyl-4-(3-pyridinyl)cinnoline is characterized by:
- Enzyme Inhibition : Effective against human neutrophil elastase.
- Antiproliferative Effects : Significant activity against various cancer cell lines with low IC50 values.
- Mechanistic Insights : Induction of apoptosis and modulation of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
